Dimethyl 2,2-diisobutylmalonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,2-diisobutylmalonate can be synthesized through the esterification of 2,2-diisobutylmalonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2-diisobutylmalonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acids or bases, it can be hydrolyzed to form 2,2-diisobutylmalonic acid and methanol.
Reduction: It can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Hydrolysis: 2,2-diisobutylmalonic acid and methanol.
Reduction: Corresponding alcohols.
Substitution: Substituted malonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2,2-diisobutylmalonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 2,2-diisobutylmalonate involves its ability to undergo various chemical transformations. Its ester groups can be hydrolyzed to form carboxylic acids, which can further participate in biochemical pathways. The compound can also act as a nucleophile or electrophile in different reactions, depending on the conditions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacks the bulky isobutyl groups.
Diethyl malonate: Similar to dimethyl malonate but with ethyl groups instead of methyl groups.
Dimethyl isobutylmalonate: Similar structure but with different substituents.
Uniqueness
Dimethyl 2,2-diisobutylmalonate is unique due to its bulky isobutyl groups, which can influence its reactivity and steric properties. This makes it a valuable compound in the synthesis of sterically hindered molecules and in applications where specific spatial arrangements are required .
Properties
IUPAC Name |
dimethyl 2,2-bis(2-methylpropyl)propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-9(2)7-13(8-10(3)4,11(14)16-5)12(15)17-6/h9-10H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSDGXIKDYLSHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(C)C)(C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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